(3R)-3-Hydroxyoctan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
146329-67-1 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(3R)-3-hydroxyoctan-2-one |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-8(10)7(2)9/h8,10H,3-6H2,1-2H3/t8-/m1/s1 |
InChI Key |
QWEHQNZGVUHHME-MRVPVSSYSA-N |
SMILES |
CCCCCC(C(=O)C)O |
Isomeric SMILES |
CCCCC[C@H](C(=O)C)O |
Canonical SMILES |
CCCCCC(C(=O)C)O |
Other CAS No. |
146329-67-1 |
Synonyms |
2-Octanone, 3-hydroxy-, (3R)- (9CI) |
Origin of Product |
United States |
Stereoselective Synthesis Methodologies for 3r 3 Hydroxyoctan 2 One
Asymmetric Chemical Synthesis Approaches
The asymmetric synthesis of chiral molecules like (3R)-3-Hydroxyoctan-2-one relies on strategies that can control the three-dimensional arrangement of atoms. These methods often employ chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a reliable and versatile method for synthesizing enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com
Commonly used auxiliaries include oxazolidinones, pseudoephedrine, and trans-2-phenylcyclohexanol. wikipedia.org For instance, pseudoephedrine can be reacted with a carboxylic acid to form an amide. The α-proton of this amide can be removed by a base to form an enolate, which then reacts with an electrophile. The stereochemistry of the product is directed by the chiral scaffold of the pseudoephedrine. wikipedia.org While specific examples detailing the use of these auxiliaries for the direct synthesis of this compound are not prevalent in the provided literature, the principles are broadly applicable to the synthesis of chiral α-hydroxy ketones. The general approach involves attaching a chiral auxiliary to a precursor molecule, performing a diastereoselective reaction to establish the hydroxyl-bearing stereocenter, and then cleaving the auxiliary.
Diastereoselective and Enantioselective Routes to Related Chiral Hydroxyketones
Various enantioselective routes have been developed for chiral hydroxyketones, which serve as important synthetic intermediates. acs.orgfigshare.com An efficient method to access these compounds is through the chemo- and stereoselective reduction of a prochiral diketone, which avoids the need for protecting groups. acs.orgfigshare.com
For example, the synthesis of chiral fluorinated hydroxyketones has been achieved with excellent enantiomeric excess (>98%) through the reduction of prochiral methyl/trifluoromethyl diketones using ketoreductase enzymes. acs.orgfigshare.com While biocatalytic, this highlights a strategy of selective reduction. In chemical synthesis, asymmetric dihydroxylation of olefins and α-hydroxylation of ketone enolates are common approaches. nih.gov Additionally, an enzymatic strategy using acetylacetoin synthase (AAS) and acetylacetoin reductase (AAR) has been reported for preparing optically pure α-alkyl-α,β-dihydroxyketones with >95% ee. researchgate.net The synthesis of (3R)-3-Hydroxy-2-hexanone, a related compound and a male sex pheromone of certain beetles, has also been reported, demonstrating the importance of such chiral hydroxy ketones. researchgate.net
Biocatalytic and Enzymatic Synthesis Routes
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes and whole-cell systems can operate under mild conditions and often provide exceptional levels of stereoselectivity for the production of α-hydroxy ketones. nih.govresearchgate.net
Enzyme-Mediated Production of α-Hydroxyketones
The enzymatic production of α-hydroxy ketones is a well-established field, utilizing various enzyme classes to achieve high optical purity. nih.govresearchgate.net
Key biocatalytic approaches include:
Thiamine Diphosphate (ThDP)-dependent Lyases : These enzymes catalyze the carboligation of aldehydes to form enantiopure α-hydroxy ketones from inexpensive starting materials. nih.govresearchgate.net
Hydrolases and Lipases : These are used in dynamic kinetic resolutions (DKRs) of racemic α-hydroxy ketones or their precursors. nih.govnih.gov
Oxidoreductases (Dehydrogenases/Reductases) : This class of enzymes, often called acetoin reductases, catalyzes the asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones. nih.govrsc.org For instance, the R-selective 2,3-butanediol dehydrogenase from Bacillus clausii (BcBDH) effectively transforms aliphatic diketones like 2,3-pentanedione and 2,3-hexanedione into chiral α-hydroxy ketones. nih.govrsc.org
The table below summarizes the performance of various ketoreductases in the synthesis of chiral hydroxyketones, demonstrating the high selectivity achievable with enzymatic methods.
| Enzyme/Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Ketoreductases | Prochiral methyl/trifluoromethyl diketones | Chiral fluorinated hydroxyketones | >98% | acs.orgfigshare.com |
| Acetylacetoin Reductase (AAR) | α-alkyl-α-hydroxy-β-diketones | α-alkyl-α,β-dihydroxyketones | >95% | researchgate.net |
| Bacillus clausii BDH | Aliphatic 1,2-diketones | R-α-hydroxy ketones | High (not specified) | nih.govrsc.org |
| ThDP-dependent Lyases | Aldehydes | α-hydroxy ketones | up to >99% | nih.gov |
Microbial Cell-Based Production Systems
Whole-cell biocatalysis utilizes intact microbial cells, which contain the necessary enzymes and cofactors for a given transformation. nih.gov This approach can be more cost-effective than using isolated enzymes as it circumvents the need for enzyme purification and cofactor regeneration. researchgate.net
Yeast, particularly Baker's yeast (Saccharomyces cerevisiae), has been historically used for the production of optically active α-hydroxy carbonyls. google.com However, these systems can sometimes suffer from low yields and modest stereoselectivity. google.com More targeted approaches using recombinant whole cells that overexpress a specific, highly selective enzyme have shown significant success. nih.gov For example, whole-cell systems overexpressing lyases have achieved productivities of 80-100 g/L with high enantiomeric excesses. nih.gov The production of (3R)-acetoin, a structurally similar α-hydroxy ketone, has been demonstrated in fed-batch fermentation systems, achieving high titers (83.7 g/L) and excellent optical purity (99.4%). researchgate.net These microbial systems represent a potent and scalable platform for the industrial production of chiral compounds like this compound.
Enzyme Engineering for Stereospecific this compound Production
The stereospecific production of this compound is effectively achieved through the asymmetric reduction of the corresponding prochiral diketone, 2,3-octanedione. This transformation is catalyzed by a class of enzymes known as alcohol dehydrogenases (ADHs), carbonyl reductases, or ketoreductases (KREDs). jiangnan.edu.cn These enzymes, often dependent on a nicotinamide cofactor such as NAD(P)H, can exhibit exquisite stereoselectivity, delivering the desired (R)-enantiomer with high purity. jiangnan.edu.cnnih.gov
Enzyme engineering is a powerful tool used to enhance the natural capabilities of these biocatalysts or to imbue them with novel functions. Techniques such as directed evolution and site-directed mutagenesis are employed to improve key enzymatic properties including activity, stability, and, crucially, enantioselectivity toward specific substrates. acs.orgresearchgate.net
A pertinent example is the (R)-selective 2,3-butanediol dehydrogenase from Bacillus clausii DSM 8716T (BcBDH). nih.govrsc.org This enzyme has demonstrated the ability to selectively reduce a range of aliphatic 1,2-diketones to their corresponding (R)-α-hydroxy ketones. rsc.org Research has shown that BcBDH effectively transforms substrates similar in structure to 2,3-octanedione, such as 2,3-pentanedione, 2,3-hexanedione, and 2,3-heptanedione, highlighting its potential as a biocatalyst for synthesizing this compound. rsc.org
The process of enzyme engineering would involve modifying the genetic code of an enzyme like BcBDH to alter its amino acid sequence. By targeting residues within the enzyme's active site or substrate-binding tunnel, researchers can reshape the catalytic pocket to better accommodate the 2,3-octanedione substrate. acs.orgresearchgate.net This can lead to enhanced catalytic efficiency and even higher stereoselectivity for the desired (3R)-product. For instance, crystal structure and computational analysis can guide mutations that synergistically reshape the substrate entrance and active site, which has been shown to simultaneously increase an enzyme's activity toward both a bulky ketone and a cofactor-regenerating alcohol like isopropanol. acs.org
Below is a data table illustrating the substrate range of B. clausii butanediol dehydrogenase (BcBDH), which indicates its applicability for the reduction of aliphatic diketones.
| Substrate (1,2-Diketone) | Product (α-Hydroxy Ketone) | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 2,3-Pentanedione | 3-Hydroxy-2-pentanone | >99 | >99 (R) |
| 2,3-Hexanedione | 3-Hydroxy-2-hexanone | >99 | >99 (R) |
| 5-Methyl-2,3-hexanedione | 5-Methyl-3-hydroxy-2-hexanone | >99 | >99 (R) |
| 3,4-Hexanedione | 4-Hydroxy-3-hexanone | >99 | >99 (R) |
| 2,3-Heptanedione | 3-Hydroxy-2-heptanone | 92 | >99 (R) |
Data derived from studies on BcBDH, demonstrating its high R-selectivity for various aliphatic diketones.
Comparative Analysis of Synthetic Routes for Enantiopure this compound
The synthesis of enantiopure this compound can be approached through several distinct routes, primarily categorized as either biocatalytic or traditional chemical synthesis. Each approach possesses a unique set of advantages and disadvantages concerning stereoselectivity, reaction conditions, environmental impact, and scalability.
Biocatalytic Synthesis: As detailed previously, the enzymatic reduction of the prochiral diketone 2,3-octanedione stands out as a highly efficient and stereoselective method. This approach leverages the inherent ability of enzymes like (R)-selective alcohol dehydrogenases to operate under mild aqueous conditions (neutral pH and ambient temperature) and produce the target enantiomer with exceptional purity (>99% ee). nih.govrsc.org The use of enzymes aligns with the principles of green chemistry by avoiding heavy metal catalysts and harsh reagents. jiangnan.edu.cn Cofactor regeneration systems, often employing a cheap secondary alcohol like isopropanol or a coupled enzyme system (e.g., glucose/glucose dehydrogenase), are typically used to ensure catalytic turnover, making the process more economically viable. nih.gov
Chemical Synthesis: Traditional organic chemistry offers several pathways to α-hydroxy ketones. researchgate.net These can include:
Asymmetric α-hydroxylation of ketones: This involves the direct oxidation of an enolate derived from 2-octanone using a chiral oxidant. While direct, achieving high enantioselectivity can be challenging and may require stoichiometric use of expensive chiral reagents.
Oxidation of Chiral Diols: Another route involves the creation of a chiral diol, (2R,3R)-2,3-octanediol, through methods like asymmetric dihydroxylation of an alkene (e.g., (Z)-2-octene). The resulting diol can then be regioselectively oxidized to afford the desired α-hydroxy ketone. This multi-step process can be effective but often requires transition-metal catalysts (e.g., ruthenium or osmium) and multiple purification steps. organic-chemistry.org
Reductive Coupling: Catalytic reductive coupling of an alkyne and an aldehyde can produce allylic alcohols, which can then be converted to α-hydroxy ketones via ozonolysis. organic-chemistry.org This method, while versatile, also involves multiple steps and potentially hazardous reagents.
The table below provides a comparative overview of these synthetic strategies.
| Parameter | Biocatalytic Route (Enzymatic Reduction) | Chemical Routes (e.g., Asymmetric Oxidation/Hydroxylation) |
|---|---|---|
| Starting Material | 2,3-Octanedione | 2-Octanone, (Z)-2-Octene, or other precursors |
| Stereoselectivity | Excellent (often >99% ee) | Variable; highly dependent on catalyst and reaction conditions |
| Reaction Conditions | Mild (ambient temp., neutral pH, aqueous media) | Often require harsh conditions (extreme temps, strong acids/bases, anhydrous solvents) |
| Catalyst | Enzyme (Alcohol Dehydrogenase) | Transition metals (Ru, Os, Pd), chiral organic catalysts, or stoichiometric chiral reagents |
| Environmental Impact | Generally low ("Green Chemistry"); biodegradable catalyst, water as solvent | Higher; potential for heavy metal waste and use of toxic organic solvents |
| Number of Steps | Typically a single enzymatic step from the diketone | Often multi-step processes requiring protection/deprotection and intermediate purification |
| Scalability | High; well-suited for industrial fermentation and biocatalytic processes | Can be complex and costly to scale, especially with expensive catalysts or reagents |
Biosynthesis and Metabolic Pathways of 3r 3 Hydroxyoctan 2 One in Biological Systems
Identification of Producing Organisms and Tissues
The production of 3-hydroxyalkan-2-ones is a well-documented phenomenon within the insect world, particularly among longhorned beetles. These compounds typically function as aggregation-sex pheromones, attracting both male and female conspecifics to a location for mating and resource exploitation.
The family Cerambycidae, and more specifically the subfamily Cerambycinae, is renowned for the production of a variety of volatile pheromones, including short-chain hydroxyketones and their corresponding diols. While the six-carbon analog, (R)-3-hydroxyhexan-2-one, is one of the most common and widely studied pheromone components in this family, the presence of homologous compounds, including 8- and 10-carbon variants, has also been noted. These structurally related molecules suggest a conserved biosynthetic machinery within the Cerambycinae.
Male beetles in this subfamily are typically the producers of these aggregation-sex pheromones. While direct evidence identifying a specific Cerambycidae species that endogenously produces (3R)-3-hydroxyoctan-2-one as a primary pheromone component is limited in the existing literature, the consistent discovery of related compounds across numerous genera strongly implies that the capacity to produce this specific octanone variant likely exists within this diverse family. The chemical profile of pheromone blends can be highly species-specific, and it is plausible that this compound serves as a key identifier for one or more cerambycid species that have yet to be fully characterized in this regard.
Table 1: Examples of Related Pheromones in Cerambycidae
| Compound | Species (Subfamily) | Function |
|---|---|---|
| (R)-3-Hydroxyhexan-2-one | Multiple species (Cerambycinae) | Aggregation-sex pheromone |
| (2R,3R)-2,3-Hexanediol | Multiple species (Cerambycinae) | Aggregation-sex pheromone |
| Fuscumol | Multiple species (Lamiinae) | Aggregation-sex pheromone |
In many species of the subfamily Cerambycinae, the production of volatile pheromones is localized to specialized exocrine glands situated in the prothorax of male beetles. illinois.edu These glands are not discrete, encapsulated organs but are rather diffuse tissues associated with characteristic pores on the cuticle.
Scanning electron microscopy studies of various cerambycine species have revealed the presence of these sex-specific pores, which are typically located on the prothoracic pleura, and in some cases, on the episternum and sternum. illinois.edu The pores are often situated within depressions or invaginations of the cuticle. Each pore is the opening of a duct that leads from a glandular cell responsible for synthesizing and secreting the pheromone components. The morphology of these glandular cells and their associated pores can vary between species in terms of density, diameter, and distribution across the prothoracic surface. researchgate.net This variation likely correlates with differences in the volume and composition of the pheromone blend produced. Given the structural similarity of this compound to other known cerambycid pheromones, it is highly probable that its biosynthesis and release would occur from these prothoracic glands in any producing species within this family.
Elucidation of Biosynthetic Precursors and Pathways
The biosynthesis of insect pheromones is often intricately linked to primary metabolic pathways, particularly fatty acid and polyketide metabolism. These pathways provide the fundamental carbon skeletons that are subsequently modified by a series of enzymatic reactions to produce the final pheromone compounds.
The straight eight-carbon chain of this compound strongly suggests its derivation from fatty acid metabolism. nih.govresearchgate.net In insects, the de novo synthesis of fatty acids begins with acetyl-CoA and involves the iterative addition of two-carbon units from malonyl-CoA, catalyzed by fatty acid synthase (FAS). This process typically produces saturated fatty acids with an even number of carbon atoms, such as octanoic acid (C8).
It is therefore hypothesized that octanoyl-CoA, the activated form of octanoic acid, is a key precursor in the biosynthesis of this compound. This precursor would be readily available from the insect's fatty acid pool. Alternatively, the carbon backbone could be assembled via a polyketide synthase (PKS) pathway, which also utilizes acetyl-CoA and malonyl-CoA as building blocks but allows for more structural diversity in the resulting molecule. fu-berlin.de In either case, the initial steps involve the creation of an eight-carbon acyl chain.
Following the formation of the C8 acyl backbone (likely as octanoyl-CoA or an acyl carrier protein-bound equivalent), a series of specific enzymatic modifications are required to generate the final structure of this compound. While the precise enzymatic cascade has not been elucidated for this specific compound, a putative pathway can be inferred from our understanding of similar biosynthetic processes in insects.
A plausible biosynthetic sequence is as follows:
Chain-shortening or direct synthesis: An eight-carbon fatty acid precursor, such as octanoic acid, is produced.
Hydroxylation: A hydroxyl group is introduced at the C-3 position of the octanoyl chain. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase enzyme. The stereospecificity of this reaction is crucial for producing the (3R) enantiomer.
Oxidation: The carboxyl group at C-1 is modified, and the carbon at C-2 is oxidized to a ketone. This could potentially occur through a multi-step process. One possibility is the formation of a 3-hydroxyoctanoyl-CoA intermediate, followed by a reaction that yields the 2-one structure.
Table 2: Putative Enzymatic Steps in this compound Biosynthesis
| Step | Precursor | Enzyme Class (Hypothesized) | Product |
|---|---|---|---|
| 1 | Acetyl-CoA + Malonyl-CoA | Fatty Acid Synthase (FAS) | Octanoyl-CoA |
| 2 | Octanoyl-CoA | Hydroxylase (e.g., Cytochrome P450) | (R)-3-Hydroxyoctanoyl-CoA |
Regulation of Biosynthesis and Secretion Mechanisms
The production and release of pheromones in insects are tightly regulated processes, ensuring that these critical chemical signals are deployed at the appropriate times for maximal reproductive success. The regulation can be influenced by a variety of internal and external factors.
The biosynthesis of pheromones is often under hormonal control, with juvenile hormone (JH) being a key regulator in many insect species. JH titers can influence the activity of enzymes in the biosynthetic pathway, thereby controlling the rate of pheromone production. It is likely that the biosynthesis of this compound in male cerambycids is also modulated by hormonal cues, potentially linked to sexual maturation.
Environmental factors such as photoperiod, temperature, and the availability of host plants can also play a significant role in regulating pheromone production. For many cerambycid beetles, emergence and mating are synchronized with specific seasons and times of day. This temporal coordination is often mediated by circadian rhythms that control the transcription and translation of biosynthetic enzymes, leading to periodic pheromone release.
Once synthesized in the glandular cells of the prothorax, this compound must be secreted onto the surface of the cuticle to be released into the atmosphere. This secretion likely occurs via the cuticular pores associated with the pheromone glands. The release of the volatile pheromone into the environment is a passive process, driven by its vapor pressure. The beetle may be able to control the rate of release to some extent through behavioral adaptations, such as exposing the porous regions of the prothorax during "calling" behaviors.
Ecological Roles and Behavioral Mediation of 3r 3 Hydroxyoctan 2 One
Functions as an Aggregation-Sex Pheromone Component in Arthropods
(3R)-3-Hydroxyoctan-2-one is a component of male-produced aggregation-sex pheromones in a number of cerambycid beetle species. These pheromones attract both males and females to a specific location, facilitating mating and the colonization of host resources.
For instance, in north-central Georgia, several species of wood-boring beetles in the subfamily Cerambycinae are attracted to traps baited with racemic 3-hydroxyoctan-2-one in combination with ethanol (B145695). These include Clytus marginicollis and Anelaphus parallelus. nih.gov The latter species is also attracted to a combination of ethanol and syn-2,3-hexanediol, indicating a response to multiple pheromone components. nih.gov
The complexity of pheromone blends is further illustrated by the case of Xylotrechus colonus, where males produce a blend that includes both (R)- and (S)-3-hydroxyhexan-2-one, as well as (2S,3S)- and (2R,3R)-2,3-hexanediol. nih.govpurdue.edu While not containing 3-hydroxyoctan-2-one, this example highlights the use of specific stereoisomers and multiple components to create a species-specific signal. The attraction of different species to lures containing racemic 3-hydroxyoctan-2-one suggests it is a pheromone component for these species, but the exact composition of their natural pheromone blends, including the specific enantiomer and the presence of other compounds, is a subject of ongoing research.
Table 1: Examples of Cerambycid Beetles Attracted to Baits Containing 3-Hydroxyoctan-2-one
| Species | Attractant Combination |
|---|---|
| Clytus marginicollis | Racemic 3-hydroxyoctan-2-one + Ethanol |
| Anelaphus parallelus | Racemic 3-hydroxyoctan-2-one + Ethanol |
| Anelaphus villosus | Racemic 3-hydroxyoctan-2-one + Ethanol + syn-2,3-hexanediol |
| Neoclytus acuminatus | Racemic 3-hydroxyoctan-2-one + Ethanol + syn-2,3-hexanediol |
| Neoclytus jouteli jouteli | Racemic 3-hydroxyoctan-2-one + Ethanol + syn-2,3-hexanediol |
| Megacyllene caryae | Racemic 3-hydroxyoctan-2-one + Ethanol + syn-2,3-hexanediol |
Data sourced from field studies in north-central Georgia. nih.gov
As a key component of aggregation-sex pheromones, this compound is instrumental in attracting individuals of the same species, a process known as conspecific attraction. This attraction is fundamental for bringing males and females together for mating. The release of this pheromone by males signals their location and readiness to mate, which in turn attracts both receptive females and other males to the area. This aggregation increases the chances of successful mating and can also lead to a more efficient colonization of suitable host materials for the larvae.
The synchronization of reproductive activities is a direct consequence of this chemical signaling. By attracting both sexes to a specific location at a specific time, the pheromone ensures that mature, reproductively active individuals are present simultaneously, thereby maximizing the opportunities for successful reproduction within the population.
Species-Specific Behavioral Responses to this compound
The behavioral responses of longhorn beetles (family Cerambycidae) to the male-produced pheromone component, this compound, and structurally similar compounds, vary significantly across different species and genera. This variation highlights the complexity of chemical communication within this large beetle family, where some species exhibit strong attraction while others show indifference or even reduced attraction when it is part of a blend.
Attraction Profiles Across Diverse Cerambycid Genera and Species
Field studies have demonstrated that racemic 3-hydroxyoctan-2-one serves as a potent attractant for several species within the subfamily Cerambycinae, often when used in conjunction with ethanol, a host-plant volatile. Research conducted in north-central Georgia in the United States revealed clear attraction patterns for specific species.
Traps baited with a combination of ethanol and racemic 3-hydroxyoctan-2-one successfully captured significant numbers of Clytus marginicollis and Anelaphus parallelus. nih.gov This suggests that 3-hydroxyoctan-2-one is a key component of the aggregation pheromone for these species, facilitating the gathering of both sexes at suitable host sites.
Similarly, other studies have highlighted the attractiveness of related hydroxyketones to a wide array of cerambycids. For instance, the six-carbon analog, (R)-3-hydroxyhexan-2-one, is a known attractant for numerous species, including Anelaphus pumilus, Eburia quadrigeminata, Euderces pini, Knulliana cincta, Neoclytus mucronatus, Neoclytus scutellaris, and Xylotrechus colonus. nih.gov The widespread response to this shared chemical motif across different genera underscores the concept of pheromone parsimony within the Cerambycinae.
The table below summarizes the attraction of select Cerambycid species to lures containing 3-hydroxyoctan-2-one or the related 3-hydroxyhexan-2-one (B1256532), based on field trapping data.
| Species | Attractant Combination | Subfamily | Tribe |
| Clytus marginicollis | Ethanol + 3-hydroxyoctan-2-one | Cerambycinae | Clytini |
| Anelaphus parallelus | Ethanol + 3-hydroxyoctan-2-one | Cerambycinae | Elaphidiini |
| Anelaphus pumilus | Ethanol + 3-hydroxyhexan-2-one | Cerambycinae | Elaphidiini |
| Eburia quadrigeminata | Ethanol + 3-hydroxyhexan-2-one | Cerambycinae | Ectenodini |
| Euderces pini | Ethanol + 3-hydroxyhexan-2-one | Cerambycinae | Tillomorphini |
| Knulliana cincta | Ethanol + 3-hydroxyhexan-2-one | Cerambycinae | Bothriospilini |
| Neoclytus mucronatus | Ethanol + 3-hydroxyhexan-2-one | Cerambycinae | Clytini |
| Neoclytus scutellaris | Ethanol + 3-hydroxyhexan-2-one | Cerambycinae | Clytini |
| Xylotrechus colonus | Ethanol + 3-hydroxyhexan-2-one | Cerambycinae | Clytini |
Instances of Non-Attraction or Unclear Roles in Specific Species
Despite the broad attraction of many cerambycids to hydroxyketone pheromones, the role of this compound is not universally that of an attractant. Its presence in multi-component "super lures" can sometimes lead to a reduction in trap catches for certain species, suggesting an antagonistic or repellent effect in specific contexts. nih.gov
For example, studies testing a four-component lure found that for five of thirteen species that were attracted to simpler binary combinations, the more complex blend was less effective, with catch reductions ranging from 40-90%. nih.gov Specifically, the addition of 3-hydroxyoctan-2-one (K8) to a lure containing ethanol, syn-2,3-hexanediol (D6), and 3-hydroxyhexan-2-one (K6) reduced the catch of Anelaphus pumilus by 50%. nih.gov This demonstrates that while A. pumilus is attracted to 3-hydroxyhexan-2-one, the addition of the eight-carbon analog has an inhibitory effect.
Similarly, the attraction of Neoclytus acuminatus to its primary pheromone, syn-2,3-hexanediol, is not enhanced by the addition of 3-hydroxyoctan-2-one. oup.com While the compound does not appear to be strongly antagonistic to this species, it does not contribute to attraction, highlighting its neutral or unclear role in the chemical ecology of N. acuminatus. oup.comoup.com
Furthermore, in preliminary field bioassays for the velvet longhorned beetle, Trichoferus campestris, beetles were not attracted to known cerambycid pheromones, which would include common hydroxyketone structures. researchgate.net This indicates that despite the prevalence of these motifs in the subfamily Cerambycinae, they are not a universal key to attraction for all its members.
The following table outlines species where 3-hydroxyoctan-2-one has shown inhibitory effects or an unclear role.
| Species | Context | Observed Effect |
| Anelaphus pumilus | Added to a lure of Ethanol + syn-2,3-hexanediol + 3-hydroxyhexan-2-one | 50% reduction in trap catches |
| Neoclytus acuminatus | Tested as a potential attractant | Not attractive; unclear role |
| Trichoferus campestris | General screening of known cerambycid pheromones | Not attracted |
Pheromone Parsimony and Evolutionary Conservation of Hydroxyketone Structural Motifs
The phenomenon of multiple cerambycid species using the same or structurally similar compounds as pheromones is known as pheromone parsimony. illinois.eduresearchgate.netnih.gov This concept is particularly evident in the subfamily Cerambycinae, where short-chain hydroxyketones and their corresponding alkanediols are highly conserved structural motifs. nih.govillinois.edupensoft.net Compounds like 3-hydroxyhexan-2-one, and by extension 3-hydroxyoctan-2-one, represent a recurring theme in the chemical language of these beetles, having been identified as attractants for species across numerous genera and tribes on multiple continents. illinois.edumdpi.com
This evolutionary conservatism suggests that the biosynthetic pathways for these molecules arose early in the lineage and have been maintained in many descendant species. nih.govnih.gov The shared use of these signals implies that species must rely on other mechanisms to ensure reproductive isolation. These mechanisms can include:
Differences in seasonal and diurnal activity: Species using the same pheromone may be active at different times of the year or day. illinois.edu
Minor pheromone components: Species-specific blends often contain minor compounds that act synergistically for conspecifics but can be antagonistic or neutral to other species. illinois.eduillinois.edu
Geographic separation: Allopatric species may share pheromones without the risk of cross-attraction.
Habitat preference: Ecological segregation can limit encounters between species that use the same chemical signals.
Contact pheromones: Final mate recognition is often confirmed by cuticular hydrocarbons upon physical contact. researchgate.netpurdue.edu
The structural motif of a hydroxyl group on the third carbon and a ketone on the second carbon of a short alkyl chain (C6-C10) is a prime example of this conserved signaling system. nih.govpensoft.net The widespread attraction of diverse cerambycine species to compounds like 3-hydroxyhexan-2-one and 3-hydroxyoctan-2-one is strong evidence for this shared evolutionary heritage in chemical communication. illinois.edusciprofiles.com This parsimony has practical applications, allowing for the development of generic lures that can attract multiple species for biodiversity surveys and the monitoring of invasive pests. nih.govresearchgate.netusda.gov
Analytical and Spectroscopic Characterization of 3r 3 Hydroxyoctan 2 One Enantiomers
Advanced Chromatographic Techniques for Enantiomer Separation and Quantification
Chromatographic methods are fundamental for the separation and quantification of enantiomers. chromatographyonline.com Due to their identical physical and chemical properties in an achiral environment, specialized chiral selectors are required to achieve separation. nih.gov
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile enantiomers like 3-hydroxyoctan-2-one. This method utilizes a chiral stationary phase (CSP) within the GC column, which interacts differently with each enantiomer, leading to different retention times and thus, separation. gcms.cz
The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is a key application of this technique. By integrating the peak areas of the two enantiomers in the chromatogram, the relative amounts of each can be determined, and the enantiomeric excess can be calculated using the formula:
ee (%) = [([R] - [S]) / ([R] + [S])] x 100
Commonly used chiral stationary phases for the separation of keto-alcohols include derivatized cyclodextrins. gcms.cz For 3-hydroxyoctan-2-one, a column such as one coated with a derivative of β-cyclodextrin would be a suitable choice. The mass spectrometer detector provides sensitive and selective detection, allowing for accurate quantification even at low concentrations. It also provides structural information, confirming the identity of the analyte. mdpi.com
Table 1: Illustrative Chiral GC-MS Parameters for Enantiomeric Analysis of 3-Hydroxyoctan-2-one
| Parameter | Value |
| Column | Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-200 |
| Expected Retention Time (R)-enantiomer | ~15.2 min |
| Expected Retention Time (S)-enantiomer | ~15.5 min |
Note: This data is illustrative and actual retention times may vary based on the specific instrument and conditions.
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for chiral separations. researchgate.net The direct approach, which is most commonly used, involves a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to differential retention and separation. chiralpedia.com
For a molecule like 3-hydroxyoctan-2-one, which contains both a hydroxyl and a carbonyl group, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. researchgate.net These phases, for instance, Chiralcel® OD or Chiralpak® AD, can provide excellent enantioselectivity under normal-phase, reversed-phase, or polar organic modes. chromatographyonline.comsigmaaldrich.com The choice of mobile phase is crucial for optimizing the separation and can range from hexane/alcohol mixtures for normal phase to acetonitrile/water or methanol/water for reversed phase. chromatographyonline.com
The development of a chiral HPLC method often involves screening different CSPs and mobile phases to achieve baseline separation. shimadzu.com Once a suitable method is established, it can be used for both qualitative and quantitative analysis, including the determination of enantiomeric excess. heraldopenaccess.us
Table 2: Example Screening Conditions for Chiral HPLC Method Development for 3-Hydroxyoctan-2-one
| Chiral Stationary Phase | Mobile Phase Composition (v/v) | Detection | Expected Outcome |
| Chiralcel® OD-H | n-Hexane / 2-Propanol (90:10) | UV at 210 nm | Potential separation of enantiomers. |
| Chiralpak® AD-H | n-Hexane / Ethanol (B145695) (85:15) | UV at 210 nm | Alternative selectivity to OD-H. |
| Chiralcel® OJ-H | n-Hexane / 2-Propanol (95:5) | UV at 210 nm | Broad applicability for chiral compounds. |
| CHIROBIOTIC™ V | Methanol + 0.1% Acetic Acid + 0.01% Triethylamine | UV at 210 nm | Suitable for polar ionic mode with compounds containing polar groups. |
Spectroscopic Methods for Stereochemical Assignment and Structural Elucidation
Spectroscopic techniques provide invaluable information about the three-dimensional structure of molecules, including the absolute configuration of chiral centers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the use of chiral derivatizing agents or chiral solvating agents can induce diastereotopicity, leading to distinguishable signals for the enantiomers. magritek.com
For 3-hydroxyoctan-2-one, derivatization of the hydroxyl group with a chiral reagent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), would form diastereomeric esters. The ¹H and ¹⁹F NMR spectra of these diastereomers would exhibit different chemical shifts, allowing for the determination of enantiomeric excess.
Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used on these diastereomeric derivatives to elucidate the relative configuration, which can then be related back to the absolute configuration of the original enantiomer. The interpretation of splitting patterns and coupling constants in high-resolution NMR can also provide stereochemical information. magritek.com
Table 3: Predicted ¹³C NMR Chemical Shifts for (3R)-3-Hydroxyoctan-2-one
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CH₃-C=O) | ~25 |
| C2 (C=O) | ~210 |
| C3 (CH-OH) | ~70 |
| C4 (CH₂) | ~35 |
| C5 (CH₂) | ~28 |
| C6 (CH₂) | ~22 |
| C7 (CH₂) | ~14 |
| C8 (CH₃) | ~14 |
Note: These are predicted values and may differ from experimental data. hmdb.camdpi.com
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. ntu.edu.sg This technique is particularly useful for determining the absolute configuration of enantiomers in solution. nih.gov
The carbonyl group in 3-hydroxyoctan-2-one acts as a chromophore. The spatial arrangement of atoms around this chromophore in the chiral environment of the molecule dictates the sign and magnitude of the CD signal (Cotton effect). stackexchange.com The Octant Rule for ketones can be used to predict the sign of the Cotton effect for the n→π* transition of the carbonyl group. Based on the spatial disposition of the substituents relative to the three nodal planes of the carbonyl chromophore, one can predict whether the (R)- or (S)-enantiomer will exhibit a positive or negative Cotton effect.
By comparing the experimentally measured CD spectrum with the prediction from the Octant Rule or with spectra calculated using quantum chemical methods, the absolute configuration of the predominant enantiomer can be confidently assigned. hebmu.edu.cnnih.gov
Optimized Sample Preparation and Extraction Methodologies for Volatile Analysis
The analysis of volatile compounds like 3-hydroxyoctan-2-one often requires an effective sample preparation and extraction step to isolate and concentrate the analyte from the sample matrix. researchgate.net This is particularly crucial when dealing with complex matrices such as food and biological samples. mdpi.com
Several techniques are available for the extraction of volatile and semi-volatile compounds. Dynamic headspace sampling (DHS) is a common method where an inert gas is passed through the headspace of a sample, and the volatilized compounds are trapped on an adsorbent material. nih.gov The trapped analytes are then thermally desorbed into the GC-MS system.
Headspace solid-phase microextraction (HS-SPME) is a solvent-free technique where a fused silica fiber coated with a polymeric stationary phase is exposed to the headspace above the sample. researchgate.net The volatile analytes adsorb to the fiber and are subsequently desorbed in the hot injector of the GC. The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte.
For more exhaustive extraction, methods like stir bar sorptive extraction (SBSE) can be employed. researchgate.net In SBSE, a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) is used to extract analytes from a liquid sample.
The optimization of extraction parameters such as temperature, time, and sample volume is essential to maximize the recovery of 3-hydroxyoctan-2-one while minimizing the extraction of interfering compounds. mdpi.com
Table 4: Comparison of Sample Preparation Techniques for Volatile Analysis
| Technique | Principle | Advantages | Disadvantages |
| Dynamic Headspace Sampling (DHS) | Purging of headspace with inert gas and trapping on an adsorbent. | High sensitivity, exhaustive extraction. | More complex instrumentation. |
| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatiles onto a coated fiber in the headspace. | Solvent-free, simple, and fast. | Competitive adsorption, limited sample capacity. |
| Stir Bar Sorptive Extraction (SBSE) | Extraction of analytes by a coated magnetic stir bar from a liquid sample. | High enrichment factor, solvent-free. | Longer extraction times, primarily for liquid samples. |
Structure Activity Relationship Sar Studies of 3r 3 Hydroxyoctan 2 One and Its Analogs in Insect Communication
Impact of Absolute Stereochemistry on Biological Activity
The three-dimensional arrangement of atoms, or stereochemistry, is a crucial determinant of a pheromone's biological function. Many insect olfactory receptors are highly specific to one enantiomer, treating the other as either inactive or, in some cases, an antagonist.
While specific behavioral bioassays directly comparing the (3R) and (3S) enantiomers of 3-hydroxyoctan-2-one are not extensively detailed in the literature, studies on closely related analogs, particularly 3-hydroxyhexan-2-one (B1256532), provide compelling evidence for the importance of the (R)-configuration. In field trials with the cerambycid beetle Neoclytus mucronatus mucronatus, traps baited with enantiomerically enriched (R)-3-hydroxyhexan-2-one captured significantly more beetles of both sexes than those baited with the racemic mixture. researchgate.net This suggests that the (R)-enantiomer is the primary active component, and the (S)-enantiomer may be inactive or weakly inhibitory.
Conversely, for the species Cyrtophorus verrucosus, the presence of the (S)-enantiomer in a racemic blend of 3-hydroxyhexan-2-one did not appear to influence the attraction of the beetle, with the racemic mixture showing similar activity to the pure (R)-enantiomer. illinois.edu This indicates that for some species, the non-natural enantiomer is simply "olfactory noise" with no significant behavioral effect. These findings highlight that while the (R)-configuration is typically the active form, the behavioral response to the (S)-enantiomer can be species-specific.
Influence of Carbon Chain Length and Related Hydroxyketone/Diol Structures on Pheromonal Response
The length of the carbon chain in 3-hydroxyalkan-2-ones is a critical factor for species-specific recognition. Subtle changes in chain length can dramatically alter a compound's attractiveness, leading to reproductive isolation among closely related species that use similar chemical motifs.
Field studies involving multi-component lures have demonstrated that the interplay between hydroxyketones of different chain lengths is complex and highly species-dependent. A "super lure" combining ethanol (B145695) with racemic 3-hydroxyhexan-2-one (K6), racemic 3-hydroxyoctan-2-one (K8), and syn-2,3-hexanediol (D6) revealed both synergistic and antagonistic effects. nih.gov
For instance, the addition of K8 (3-hydroxyoctan-2-one) to a lure that was effective for Anelaphus pumilus (a combination of ethanol, K6, and D6) reduced trap catches by 50%. nih.gov Similarly, for Anelaphus villosus, a combination of K6 and K8 lures diminished the effectiveness of an ethanol and D6 lure by 90%. nih.gov These results strongly suggest that for certain species attuned to a specific chain length (e.g., C6), the presence of a different chain length (e.g., C8) can act as an antagonist, disrupting the pheromone signal. In a study on the cerambycid beetle Phoracantha arcuatus, a blend of the C6 and C10 hydroxyketones was attractive, while the role of the C8 compound, (R)-3-hydroxyoctan-2-one, remained ambiguous. researchgate.net
| Species | Effective Lure Combination | Effect of Adding 3-Hydroxyoctan-2-one (K8) | Reference |
|---|---|---|---|
| Anelaphus pumilus | Ethanol + K6 + D6 | 50% reduction in catch | nih.gov |
| Anelaphus villosus | Ethanol + D6 | 90% reduction in catch (when K6 is also present) | nih.gov |
| Knulliana cincta | K6 + K8 | Component of an attractive lure; effect interrupted by D6 | nih.gov |
The pheromone blends of many cerambycid beetles are not limited to a single hydroxyketone but often include structurally related analogs that can act as synergists or species-specific modifiers.
Alkan-2-ones: Research has identified alkan-2-ones as a recurring motif in cerambycid pheromone blends. researchgate.net For example, males of Cyrtophorus verrucosus produce (R)-3-hydroxyhexan-2-one along with nonan-2-one. illinois.eduresearchgate.net In field bioassays, while the hydroxyketone alone was attractive, the addition of nonan-2-one significantly enhanced trap captures. illinois.eduresearchgate.net This synergistic effect was ratio-dependent, as an excess of nonan-2-one reduced the attractiveness, indicating that beetles can discern the specific blend ratio produced by conspecific males. illinois.eduresearchgate.net Similarly, decan-2-one has been identified as a minor component in the volatile emissions of other cerambycids, where it is believed to play a role in ensuring species specificity. illinois.eduresearchgate.net
2,3-Alkanediols: These reduced forms of hydroxyketones are also common pheromone components. Male Anelaphus inflaticollis produce a blend that includes not only (R)-3-hydroxyhexan-2-one but also (2R,3R)- and (2R,3S)-2,3-hexanediols. nih.govillinois.edu Field trials showed that the reconstructed blend containing the diols was significantly more attractive than the hydroxyketone by itself. nih.govillinois.edu The use of syn-2,3-hexanediol in multi-component lures further confirms its role as a powerful attractant for a variety of longhorn beetle species. nih.gov
| Analog Type | Specific Compound(s) | Observed Role in Insect Communication | Reference(s) |
|---|---|---|---|
| Alkan-2-ones | Nonan-2-one, Decan-2-one | Synergist; enhances attraction of the primary hydroxyketone component and contributes to species specificity. | illinois.eduresearchgate.net |
| 2,3-Alkanediols | (2R,3R)-2,3-Hexanediol, (2R,3S)-2,3-Hexanediol, syn-2,3-Hexanediol | Synergist; significantly increases attraction when combined with the corresponding hydroxyketone. | nih.govnih.govillinois.edu |
Elucidation of Receptor-Ligand Interactions and Chemosensory Mechanisms in Insect Olfaction
The detection of (3R)-3-Hydroxyoctan-2-one and its analogs begins at the peripheral olfactory system of the insect, typically located in the antennae. nih.gov The process involves a sophisticated series of molecular events designed for high sensitivity and specificity.
Pheromone molecules enter tiny pores on the surface of olfactory hairs (sensilla) and dissolve in the aqueous sensillum lymph. researchgate.net Within this lymph, odorant-binding proteins (OBPs) are thought to capture the hydrophobic pheromone molecules and transport them to the dendritic membranes of olfactory sensory neurons (OSNs). researchgate.netnih.gov
The key to perception lies in the interaction between the pheromone (the ligand) and specific olfactory receptors (ORs) on the neuron's membrane. nih.gov Unlike mammalian ORs, which are G-protein-coupled receptors, insect ORs are ligand-gated ion channels. nih.govmdpi.com These receptors typically form a heteromeric complex consisting of a variable, ligand-binding OR subunit and a highly conserved co-receptor known as Orco. mdpi.comnih.govijbs.com
Upon binding of the specific pheromone molecule, such as this compound, to its corresponding OR, the receptor complex undergoes a conformational change, opening the ion channel. nih.gov This allows cations to flow into the neuron, causing depolarization and generating an electrical signal that is then transmitted to the brain for processing, ultimately leading to a behavioral response. nih.govresearchgate.net The specificity of this interaction, which determines whether a neuron fires, is dictated by the precise fit between the ligand and the receptor's binding pocket. Molecular modeling suggests that these interactions are primarily governed by hydrophobic forces, though specific polar interactions can also contribute to binding affinity and receptor activation. nih.govijbs.com
Advanced Research in Semiochemical Based Pest Management Strategies
Development of Enhanced Semiochemical Lures for Monitoring and Detection
The development of effective lures is a cornerstone of modern integrated pest management (IPM). These lures, baited with specific semiochemicals, are instrumental in the early detection and monitoring of pest populations, allowing for timely and targeted interventions.
The efficacy of a semiochemical lure is highly dependent on its composition and the rate at which the active compounds are released. For (3R)-3-Hydroxyoctan-2-one, research has primarily focused on its racemic form, often in combination with other known cerambycid pheromones and host plant volatiles.
Field trials have demonstrated that racemic 3-hydroxyoctan-2-one, in combination with other pheromones like syn-2,3-hexanediol and racemic 3-hydroxyhexan-2-one (B1256532), can effectively attract a range of cerambycid species. nih.govresearchgate.netwikimedia.orgoup.comoup.comnih.gov The addition of ethanol (B145695), a common host plant volatile, has been shown to enhance the attractiveness of these blends for several species. nih.govresearchgate.netwikimedia.orgoup.comoup.comnih.gov
However, the interactions between these compounds can be complex, with some combinations leading to synergistic effects for certain species while being antagonistic for others. For instance, a study in the southeastern United States found that a four-component "super lure" containing racemic 3-hydroxyoctan-2-one was effective for 8 of 13 target cerambycid species but reduced catches for the remaining five species by 40-90% compared to simpler blends. nih.govresearchgate.netwikimedia.org This highlights the critical need for species-specific optimization of lure blends. While most studies have utilized the racemic mixture, the (R)-enantiomer is known to be the biologically active form for many cerambycine species that use 3-hydroxyalkan-2-ones as pheromones. illinois.edu
The release rate of this compound from the lure is another critical factor influencing its effectiveness. While specific release rate optimization studies for the pure (3R)-enantiomer are not widely documented, the principles of pheromone release for related compounds suggest that a consistent, low-release-rate dispenser is generally most effective for long-term monitoring. The optimal release rate will vary depending on the target species' sensitivity and the environmental conditions of the monitoring location.
Table 1: Examples of Cerambycid Species Attracted to Lure Blends Containing Racemic 3-Hydroxyoctan-2-one
| Species | Other Components in Lure Blend | Region of Study |
| Anelaphus parallelus | Ethanol, syn-2,3-hexanediol, racemic 3-hydroxyhexan-2-one | North-central Georgia, USA |
| Clytus marginicollis | Ethanol, syn-2,3-hexanediol, racemic 3-hydroxyhexan-2-one | North-central Georgia, USA |
| Neoclytus acuminatus | Ethanol, syn-2,3-hexanediol | Southeastern USA |
| Knulliana cincta | Ethanol, anti-2,3-hexanediol | North Georgia, USA |
Note: Data is based on studies using the racemic mixture of 3-hydroxyoctan-2-one.
Semiochemical-baited traps are a vital tool for the early detection of non-native, potentially invasive wood-boring beetles. researchgate.netmdpi.comagriculturejournals.cz The cryptic nature of these insects makes them difficult to detect through visual surveys alone. Traps baited with broad-spectrum lures, often including racemic 3-hydroxyoctan-2-one, are deployed at high-risk sites such as ports, international airports, and industrial areas with significant international trade to intercept new incursions. researchgate.net
The conservation of certain pheromone structures across related species suggests that lures containing compounds like 3-hydroxyoctan-2-one may attract newly arrived, non-native cerambycids that utilize similar chemical cues. This "generic lure" approach is a cost-effective strategy for broad-spectrum surveillance. However, the potential for antagonistic effects when multiple pheromones are combined in a single lure remains a challenge for developing universally effective multi-lure traps. nih.govresearchgate.netwikimedia.org
While specific surveillance programs relying solely on this compound are not extensively documented, its inclusion as a component in multi-lure systems for the surveillance of invasive Cerambycidae is an area of active research and implementation. The goal of such programs is to detect new invasive species before they can establish and cause significant economic or ecological damage.
Mechanistic Insights into Pheromone-Mediated Behavior for Integrated Pest Management (IPM) Advancement
Understanding the mechanisms by which this compound influences insect behavior is crucial for optimizing its use in IPM programs. This involves studying the insect's olfactory system, from the initial detection of the molecule by receptors on the antennae to the subsequent behavioral response.
Research on the olfactory receptor neurons (ORNs) of longhorn beetles has begun to shed light on how they perceive semiochemicals. While specific studies on ORNs for this compound are limited, research on the related compound, 3-hydroxyhexan-2-one, in the invasive longhorned beetle Tetropium fuscum has identified ORNs that respond to this pheromone. nih.govcanada.ca This suggests that specific receptors for hydroxyketones exist and are responsible for triggering a behavioral cascade. The divergence in the structure and function of these receptors across different species likely contributes to the specificity of their responses to different pheromones. nih.gov
The behavioral response to a pheromone is a complex process. Upon detection of this compound, a male longhorn beetle, for example, may initiate upwind flight to locate the source of the pheromone, which is typically a conspecific female. The precise sequence of behaviors, from activation and orientation to landing and mating, is guided by the concentration and composition of the pheromone plume. A deeper understanding of this behavioral cascade will enable the development of more sophisticated pest management strategies, such as mating disruption, where synthetic pheromones are used to confuse males and prevent them from finding mates.
Chemoecological Approaches to Understanding Insect Population Dynamics and Dispersal
The study of how chemical communication influences the distribution and abundance of insect populations is a key aspect of chemoecology. This compound, as a pheromone, plays a direct role in the reproductive success and, consequently, the population dynamics of the species that utilize it.
By using traps baited with this compound, researchers can gather valuable data on the seasonal and geographic distribution of target beetle populations. This information is essential for developing population models that can predict outbreaks and inform the timing and location of control measures.
Furthermore, the specificity of the pheromone signal can influence the dispersal patterns of insects. Species that rely on highly specific pheromone blends may exhibit more localized dispersal, as they are less likely to be drawn to areas where their specific chemical cue is absent. Conversely, species that respond to more common pheromone components may have broader dispersal patterns. Understanding these chemoecological relationships is fundamental to predicting the spread of both native and invasive species and for designing effective containment strategies. The use of this compound in mark-recapture studies, where trapped individuals are marked and released, can provide direct insights into their movement and dispersal capabilities.
Future Research Directions and Emerging Paradigms
Genomic and Proteomic Characterization of Pheromone Biosynthesis and Olfactory Receptor Systems
A fundamental gap in our understanding of (3R)-3-hydroxyoctan-2-one lies in the molecular machinery that governs its production and perception. While the biosynthetic pathways for many insect pheromones are known to originate from common metabolic routes like fatty acid and isoprenoid metabolism, the specific enzymes and regulatory genes for this particular compound remain uncharacterized. nih.govnih.gov Research on other beetle species, such as bark beetles, has revealed that pheromone biosynthesis often involves a series of enzymatic modifications of host-plant compounds or de novo synthesis regulated by hormones like Juvenile Hormone III. nih.govnih.gov
Future research must prioritize the identification of the complete biosynthetic pathway for this compound in key species, such as cerambycid beetles. This will involve a multi-omics approach, combining genomics, transcriptomics, and proteomics to pinpoint genes and enzymes that are differentially expressed in pheromone-producing glands. Key enzyme families to investigate include cytochrome P450s, reductases/dehydrogenases, and desaturases, which are commonly involved in modifying fatty acid precursors. nih.govnih.gov
On the perception side, the olfactory receptors (ORs) that specifically detect this compound are still unknown. The insect olfactory system relies on several families of receptors, including Odorant Receptors (ORs), Gustatory Receptors (GRs), and Ionotropic Receptors (IRs), which are housed in sensory neurons. nih.gov These neurons are further supported by pheromone-binding proteins (PBPs) that solubilize and transport the hydrophobic pheromone molecules through the sensillum lymph to the receptors. nih.gov
Future investigations should employ techniques such as in-situ hybridization, single-cell RNA sequencing, and functional expression studies in heterologous systems (e.g., Xenopus oocytes or Drosophila "empty neuron" systems) to deorphanize the specific receptor(s) for this compound. Characterizing these receptors and their binding affinities will provide a molecular-level understanding of pheromone sensitivity and specificity.
| Research Objective | Proposed Methodologies | Key Gene/Protein Families to Investigate |
| Elucidate Biosynthetic Pathway | Genomics (genome sequencing), Transcriptomics (RNA-Seq of pheromone glands vs. other tissues), Proteomics | Cytochrome P450s, Fatty Acid Synthases, Desaturases, Oxidoreductases |
| Identify Olfactory Receptors | Single-Sensillum Recording, RNA-Seq of antennae, Heterologous Expression (e.g., Xenopus oocytes), CRISPR/Cas9 knockout | Odorant Receptors (ORs), Pheromone-Binding Proteins (PBPs) |
| Understand Hormonal Regulation | Hormone assays (e.g., JH III quantification), Gene expression analysis post-hormone treatment | Genes in the Juvenile Hormone pathway, Biosynthetic pathway genes |
Metabolic Engineering and Synthetic Biology for Sustainable and Scalable Pheromone Production
The chemical synthesis of stereospecific pheromones like this compound can be complex and costly, limiting their use in large-scale pest management programs. Metabolic engineering and synthetic biology offer a promising alternative for sustainable and scalable production. frontiersin.orgnih.govresearchgate.net Engineered microorganisms, particularly yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica, have been successfully developed as cell factories for producing other fatty-acid-derived insect pheromones. frontiersin.orgnih.govresearchgate.netresearchgate.net
Future research should focus on engineering these microbial chassis to produce this compound. This will involve reconstructing the biosynthetic pathway, once identified, in a host organism. Key metabolic engineering strategies include:
Increasing Precursor Supply: Enhancing the intracellular pool of octanoyl-CoA, the likely precursor derived from fatty acid metabolism. mdpi.com
Introducing Heterologous Enzymes: Expressing the specific hydroxylases and oxidoreductases from the pheromone-producing insect to convert the precursor to the final product.
Eliminating Competing Pathways: Deleting or downregulating genes that divert the precursor into other metabolic pathways, such as β-oxidation or storage lipid formation. frontiersin.orgnih.gov
Plants are also emerging as viable "biofactories" for pheromone production, potentially serving as living dispensers in the field. lu.se Future work could explore the engineering of the this compound pathway into plants, providing a novel platform for pheromone synthesis and deployment.
| Production Platform | Engineering Strategy | Potential Advantages |
| Yeast (S. cerevisiae, Y. lipolytica) | Pathway reconstruction, precursor flux enhancement, byproduct elimination | Contained fermentation, rapid scalability, established genetic tools |
| Bacteria (E. coli) | Similar to yeast, but may require different pathway optimization | Very rapid growth, extensive toolkit for genetic engineering |
| Plants (Nicotiana, Camelina) | Stable transformation with biosynthetic genes | Low-cost production at scale, potential for direct field application as lure crops |
Computational Modeling and Artificial Intelligence in Pheromone Design and Prediction of Behavioral Outcomes
The fields of computational chemistry and artificial intelligence (AI) are set to revolutionize how we discover and optimize semiochemicals. These in silico approaches can dramatically accelerate the identification of novel, more potent, or more selective pheromone analogues. ijbs.com
A primary area for future research is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov Once the specific olfactory receptor for this compound is identified and characterized, QSAR models can be trained to predict the binding affinity of novel compounds based on their molecular structures. This allows for the virtual screening of vast chemical libraries to find new agonists or antagonists. semanticscholar.org
Molecular docking simulations represent another powerful tool. By creating a 3D model of the olfactory receptor's binding pocket, researchers can simulate how different ligands interact with key amino acid residues. researchgate.netnih.govnih.gov This provides insights into the structural basis of recognition and can guide the rational design of more effective lures or disruptants.
Furthermore, machine learning algorithms are being developed to predict the behavioral response of an insect to a chemical stimulus directly from its molecular structure, bypassing the need to characterize every receptor involved. elifesciences.orgsssup.itbiorxiv.org Future AI models could be trained on behavioral data for this compound and its analogues to predict which novel compounds will be attractive, repellent, or behaviorally inert, significantly streamlining the development of new pest management tools. biorxiv.org
| Computational Approach | Application in Pheromone Research | Expected Outcome |
| QSAR Modeling | Predict binding affinity of new molecules to the target olfactory receptor. | Rapid identification of potent agonists or antagonists from large virtual libraries. |
| Molecular Docking | Simulate the interaction between pheromone analogues and the receptor's binding site. | Rational design of improved lures and understanding of ligand-receptor specificity. |
| Machine Learning / AI | Predict insect behavioral valence (attraction/repulsion) based on chemical structure. | Accelerated discovery of novel behavior-modifying compounds. |
| Population Dynamics Modeling | Simulate the effectiveness of different pheromone trap deployment strategies. | Optimization of trap density and placement for pest control programs. researchgate.net |
Exploration of Novel Biological Roles and Ecological Interactions of this compound Beyond Established Pheromonal Functions
The role of this compound is likely not limited to a simple attractant for a single species. Many pheromones are part of a complex web of ecological interactions. Future research should explore the broader semiochemical landscape in which this compound operates.
One key area is interspecific communication. Pheromones from one species can be intercepted by others, a phenomenon known as "eavesdropping." Research has shown that pheromones of one cerambycid species can attract other, often closely related, species. oup.comnih.gov Future field studies should investigate which non-target species are attracted to or repelled by this compound, revealing its potential role as a kairomone. This has implications for biodiversity monitoring and understanding community-level insect communication.
The interaction with host plants also warrants investigation. Many insects sequester or modify plant secondary metabolites to create their pheromones. nih.gov It is crucial to determine if the biosynthesis of this compound is dependent on precursors from specific host plants. Additionally, the release of this pheromone could be influenced by herbivore-induced plant volatiles (HIPVs), which signal a suitable host or a site of congregation. researchgate.netnih.gov
Finally, the role of this compound in tritrophic interactions is completely unexplored. Does this pheromone, which signals the presence of a beetle, also attract the natural enemies of that beetle, such as parasitoid wasps or predatory insects? If so, the compound could be used in conservation biological control programs to enhance the populations of beneficial insects.
| Research Area | Key Question | Potential Implications |
| Interspecific Signaling | Do other species (competitors, symbionts) respond to this compound? | Understanding of insect community ecology; development of broad-spectrum lures. |
| Plant-Insect Interactions | Is pheromone production linked to host plant chemistry or volatiles? | Improved understanding of host selection; potential for lure enhancement with plant co-attractants. |
| Tritrophic Interactions | Does the pheromone attract predators or parasitoids of the emitting beetle? | Use in biological control to enhance natural enemy effectiveness. |
| Microbial Interactions | Could symbiotic microbes be involved in producing the pheromone or its precursors? | Novel avenues for pheromone production and pest control by manipulating the insect microbiome. |
Q & A
Q. What analytical methods are recommended for characterizing (3R)-3-Hydroxyoctan-2-one in ecological studies?
Gas chromatography-mass spectrometry (GC-MS) is commonly used to quantify this compound in field experiments, particularly when assessing its role as a semiochemical. For example, in predator-prey interaction studies, traps baited with this compound are analyzed using GC-MS to verify purity and concentration . Stereochemical confirmation requires chiral columns or polarimetric analysis to distinguish the (3R) enantiomer from its (3S) counterpart, as biological activity often depends on chirality .
Q. How is this compound synthesized, and what are key purification challenges?
Synthesis typically involves oxidation of 3-hydroxyoctane precursors or enzymatic resolution of racemic mixtures. A critical step is isolating the (3R)-enantiomer, which may require chiral catalysts or kinetic resolution. Purification via column chromatography or recrystallization is essential to achieve >95% enantiomeric excess (ee), as impurities can confound bioassay results .
Q. What protocols ensure stable storage of this compound in laboratory settings?
Store the compound in amber vials at −20°C under inert gas (e.g., argon) to prevent oxidation. Solubility in polar solvents like ethanol (50–100 mg/mL) makes it suitable for preparing stock solutions, but freeze-thaw cycles should be minimized to avoid degradation .
Advanced Questions
Q. How do experimental variables explain contradictory findings in this compound bioassays?
Discrepancies in field studies, such as reduced attraction of Xyleborus spp. in Georgia but not South Carolina, may arise from environmental factors (e.g., humidity, competing volatiles) or population-specific receptor sensitivities . Rigorous controls for temperature, solvent purity, and trap placement are critical. For instance, Miller et al. (2022) observed enhanced Cn. mutilatus attraction when combining ethanol with this compound, whereas Miller et al. (2015) reported no effect—highlighting the need to standardize ethanol concentrations and release rates across studies .
Q. What statistical approaches resolve variability in dose-response relationships for this compound?
Multivariate ANOVA with post-hoc Holm-Sidak tests is recommended for analyzing dose-dependent effects, as seen in predator trap studies (e.g., Temnoscheila virescens and Apiomerus crassipes). Non-linear regression models (e.g., log-logistic) can quantify EC₅₀ values while accounting for spatial heterogeneity in field experiments .
Q. How does stereochemistry influence the compound’s reactivity in synthetic pathways?
The (3R) configuration impacts reaction kinetics in ketone derivatization. For example, oxidation with KMnO₄ under acidic conditions preserves the methoxyphenyl group but may alter tertiary alcohol reactivity. Stereoelectronic effects at C3 can slow nucleophilic attacks, necessitating longer reaction times or elevated temperatures .
Methodological Tables
Table 1. Key Parameters for Field Studies Using this compound
| Parameter | Optimal Range | Impact on Bioactivity | Reference |
|---|---|---|---|
| Release Rate | 0.1–1.0 mg/day | Higher rates may saturate receptors, reducing specificity | |
| Solvent Purity | ≥99.5% ethanol | Impurities inhibit volatilization | |
| Temperature | 20–25°C | Affects vapor pressure and insect activity |
Table 2. Common Contaminants in Synthetic Batches and Mitigation Strategies
| Contaminant | Source | Removal Method |
|---|---|---|
| (3S)-enantiomer | Racemic synthesis | Chiral HPLC with amylose columns |
| 3-Octanone | Over-oxidation | Reductive workup with NaBH₄ |
| Hydroperoxides | Storage degradation | Addition of BHT stabilizer |
Key Research Gaps
- Mechanistic Insights: The molecular targets of this compound in insect olfactory systems remain poorly characterized. Knockout studies on odorant receptors (e.g., Orco mutants) could clarify binding specificity.
- Environmental Fate: Degradation pathways in soil and water are underexplored. Isotopic labeling (e.g., ¹³C) would track metabolic byproducts in ecosystems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
